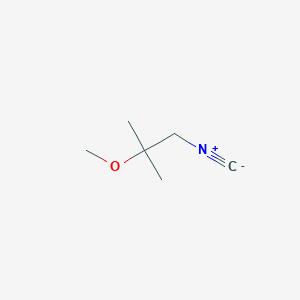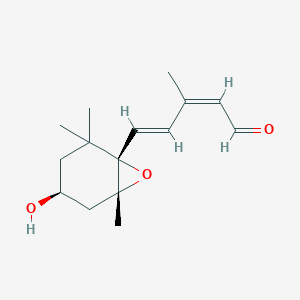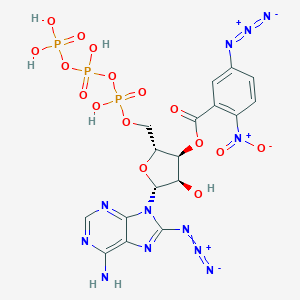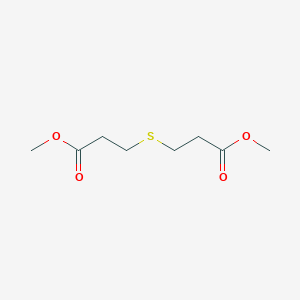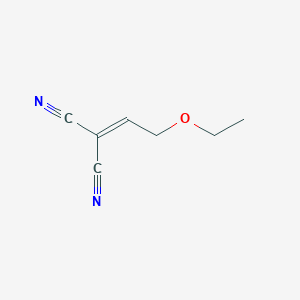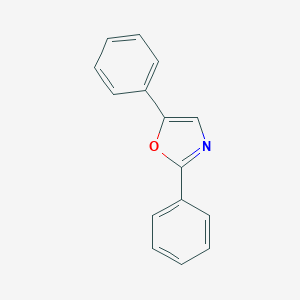
2,5-二苯基噁唑
概述
描述
2,5-Diphenyloxazole is an organic compound with the molecular formula C15H11NO. It is a greenish powder that is primarily used as an organic scintillator. This compound is known for its ability to convert shorter wavelength light into longer wavelength light, making it useful in various applications, particularly in the field of radiation detection .
科学研究应用
2,5-Diphenyloxazole has a wide range of applications in scientific research:
作用机制
Target of Action
2,5-Diphenyloxazole, also known as PPO, is primarily used as a wavelength shifter . Its primary target is light, specifically light of shorter wavelengths. It interacts with this light and converts it to longer wavelengths .
Mode of Action
The mode of action of 2,5-Diphenyloxazole involves the absorption of shorter wavelength light and the emission of longer wavelength light . This process is known as fluorescence. The output spectrum of 2,5-Diphenyloxazole peaks at 385 nm, which is in the range of UV light .
Biochemical Pathways
Its primary function as a wavelength shifter suggests that it plays a role in the pathways of light absorption and emission .
Pharmacokinetics
It is known that the compound has a melting point of 71°c and a boiling point of 360°c
Result of Action
The primary result of 2,5-Diphenyloxazole’s action is the conversion of shorter wavelength light to longer wavelength light . This can be used in various applications, such as in the development of organic luminescent materials for light-emitting diodes (LEDs) .
Action Environment
The action of 2,5-Diphenyloxazole can be influenced by environmental factors such as temperature and light conditions . For instance, its ability to shift wavelengths may be affected by the intensity and wavelength of the incoming light. Additionally, its stability may be influenced by temperature, given its known melting and boiling points .
生化分析
Biochemical Properties
2,5-Diphenyloxazole exhibits tunable fluorescence properties, up-conversion emission, and thermal stability . It has been used as a photoactive model system to study the structure-property relationship of its cocrystals . The cocrystals of 2,5-Diphenyloxazole have exhibited tunable fluorescence properties and thermal stability relative to the pure 2,5-Diphenyloxazole solid .
Cellular Effects
The fluorescence of 2,5-Diphenyloxazole can be quenched by nucleotides, as investigated by electronic absorption and steady-state fluorescence spectra . This property allows 2,5-Diphenyloxazole to be used as a fluorescent probe in cellular studies, providing insights into the interactions between nucleotides and other biomolecules .
Molecular Mechanism
The molecular mechanism of 2,5-Diphenyloxazole primarily involves its interaction with light. As a fluorescent compound, 2,5-Diphenyloxazole absorbs light at a specific wavelength and then re-emits light at a longer wavelength . This property is utilized in various applications, including as a scintillator and a fluorescent probe .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diphenyloxazole can change over time. For instance, the fluorescence properties of 2,5-Diphenyloxazole can be tuned by adjusting the molecular stacking and aggregation state in its cocrystals . Moreover, the thermal stability of 2,5-Diphenyloxazole can also be enhanced through co-crystallization .
Transport and Distribution
Given its lipophilic nature, it is likely that 2,5-Diphenyloxazole can easily cross cell membranes and distribute throughout the cell .
Subcellular Localization
Due to its lipophilic nature and its use as a fluorescent probe, it is likely that 2,5-Diphenyloxazole can localize in various subcellular compartments where it can interact with different biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyloxazole typically involves the condensation of aniline with aldehydes in the presence of an acid catalyst to form an imine salt. This imine salt then undergoes cyclization under acidic conditions to produce 2,5-Diphenyloxazole . Another method involves reacting benzoylaminoacetic acid with thionyl chloride at 50°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of 2,5-Diphenyloxazole involves large-scale reactions in enamel reactors with mechanical stirring and precise temperature control. Post-treatment processes such as distillation, crystallization, and extraction are employed to purify the final product .
化学反应分析
2,5-Diphenyloxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
2,5-Diphenyloxazole is unique due to its high photoluminescence quantum yield and its ability to act as a primary shifter in scintillation detectors. Similar compounds include:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Used in similar applications but with different emission properties.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another fluorescent compound with distinct luminescent properties.
p-Terphenyl: Used in scintillation detectors but with different chemical properties.
These compounds share some functional similarities but differ in their specific applications and emission characteristics.
属性
IUPAC Name |
2,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRNYORZJGVOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059060 | |
| Record name | 2,5-Diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2,5-Diphenyloxazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000465 [mmHg] | |
| Record name | 2,5-Diphenyloxazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
92-71-7 | |
| Record name | 2,5-Diphenyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diphenyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenyloxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diphenyloxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazole, 2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Diphenyloxazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8A647RYF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-diphenyloxazole?
A1: 2,5-Diphenyloxazole has the molecular formula C15H11NO and a molecular weight of 221.25 g/mol.
Q2: What are the key spectroscopic characteristics of 2,5-diphenyloxazole?
A2: 2,5-Diphenyloxazole exhibits strong fluorescence upon UV excitation. Its absorption and emission spectra are sensitive to solvent polarity and the presence of potential interacting molecules like cyclodextrins. [] Studies have shown its potential for two-photon fluorescence (TPF), with a high TPF quantum yield and a decay time of 20 ns. []
Q3: How does the structure of 2,5-diphenyloxazole relate to its fluorescence properties?
A3: The planar, conjugated structure of 2,5-diphenyloxazole allows for efficient absorption of UV light and subsequent emission of fluorescence. Substitutions on the phenyl rings can impact the fluorescence wavelength and intensity. [, ]
Q4: How does the conformation of 2,5-diphenyloxazole influence its amplified spontaneous emission (ASE) behavior?
A4: Contrary to the previously proposed electromer model, conformational restrictions at the 5-phenyl position do not eliminate the anomalous dual-spike ASE response in 2,5-diphenyloxazole derivatives. The exact mechanism behind this phenomenon requires further investigation. []
Q5: What makes 2,5-diphenyloxazole suitable for scintillation applications?
A5: 2,5-Diphenyloxazole is an efficient scintillator, meaning it emits light when excited by ionizing radiation. [, , , , , ] This property is exploited in various applications, including the detection of beta radiation and differentiation between gamma-ray and neutron-induced signals. [, ]
Q6: How does covalent incorporation of 2,5-diphenyloxazole into sol-gel matrices impact its performance in radioanalytical applications?
A6: Covalent incorporation significantly reduces leaching of 2,5-diphenyloxazole from sol-gel glasses compared to simple entrapment, leading to improved long-term performance and stability in radioanalytical applications. [, ]
Q7: Can 2,5-diphenyloxazole be used to enhance the performance of X-ray attenuation-based imaging?
A7: Yes, embedding 2,5-diphenyloxazole alongside cesium lead bromide quantum dots within silicon dioxide nanoparticles significantly enhances X-ray attenuation, improving the sensitivity of this imaging technique. []
Q8: Does 2,5-diphenyloxazole exhibit any biological activity?
A9: Research suggests that 2,5-diphenyloxazole can inhibit phospholipase C (PLC) activity. This finding may explain some of its antiproliferative and antisignaling effects observed in certain cell lines. [, ]
Q9: How is 2,5-diphenyloxazole metabolized in biological systems?
A10: Studies have shown that 2,5-diphenyloxazole is primarily metabolized by cytochrome P450 enzymes in the liver, leading to hydroxylated metabolites. [, , , , ] This metabolism can be induced by certain compounds like 3-methylcholanthrene.
Q10: Can 2,5-diphenyloxazole be used as a probe for studying aryl hydrocarbon hydroxylase (AHH) activity?
A11: Yes, 2,5-diphenyloxazole metabolism by AHH can be used as a sensitive indicator of the enzyme's activity in human lymphocytes and liver microsomes. [, , , , ]
Q11: What is the impact of 2,5-diphenyloxazole on mice DNA structure?
A12: Research indicates a complex relationship between 2,5-diphenyloxazole and DNA structure in mice. It exhibits genotoxic effects at certain concentrations, but some derivatives show potential radioprotective properties. [, ]
Q12: How does the solubility of 2,5-diphenyloxazole in different solvents affect its applications?
A13: The solubility of 2,5-diphenyloxazole varies depending on the solvent. This influences its use in different applications, such as the preparation of liquid scintillators, sol-gel glasses, and polymer-based systems. [, , , ]
Q13: What strategies can be employed to improve the stability and performance of 2,5-diphenyloxazole in various applications?
A14: Covalent attachment to polymer matrices, encapsulation within nanoparticles, and the use of appropriate solvents and additives can enhance the stability and performance of 2,5-diphenyloxazole in diverse applications. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




